Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride
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Overview
Description
Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives with appropriate electrophiles.
Amino Acid Derivatization: The amino acid backbone is introduced by reacting the benzothiophene derivative with ethyl 2-bromo-3-aminopropanoate under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzothiophene ring can yield dihydrobenzothiophenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The benzothiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The amino acid backbone allows for interactions with proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-(1-indol-3-yl)propanoate hydrochloride: Similar structure but contains an indole ring instead of a benzothiophene ring.
Methyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where benzothiophene’s properties are advantageous.
Properties
IUPAC Name |
ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S.ClH/c1-2-16-13(15)11(14)7-9-8-17-12-6-4-3-5-10(9)12;/h3-6,8,11H,2,7,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECNTWLBLDTLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CSC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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